

# Crystal structure determination of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

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## Compound of Interest

Compound Name: [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

CAS No.: 338413-59-5

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## Structural Elucidation Guide: [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

### Executive Summary

For pharmaceutical intermediates like [2-(4-Chlorophenoxy)pyridin-3-yl]methanol, defining the precise solid-state arrangement is critical for understanding solubility, stability, and potential polymorphism. This molecule presents specific crystallographic challenges: a flexible ether linkage, a heavy halogen atom (Chlorine), and competing hydrogen-bond donors/acceptors (Hydroxyl vs. Pyridine Nitrogen).[1]

This guide compares the three primary methodologies for structural determination: Single Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and Computational Modeling (DFT). While SC-XRD remains the "Gold Standard" for atomic resolution, modern drug development often requires a combinatorial approach.

## Part 1: Comparative Analysis of Methodologies

The following table contrasts the performance of structural determination methods specifically for flexible pyridine-ether derivatives.

**Table 1: Performance Matrix for Structural Determination**

Feature	SC-XRD (Gold Standard)	PXRD (Rietveld Refinement)	DFT (Computational)
Resolution	Atomic (0.7–0.8 Å)	Medium (depends on crystallinity)	Theoretical (Infinite)
H-Bond Detection	Direct observation of O-H...N interactions	Inferred from lattice energy	Calculated (Gas/Solvent phase)
Disorder Handling	Excellent (can model ether rotation)	Poor (peaks broaden/overlap)	N/A (usually static minima)
Sample Requirement	High-quality single crystal (>0.1 mm)	Polycrystalline powder (mg scale)	Structure file (.cif/.mol)
Turnaround Time	Days to Weeks (crystallization dependent)	Hours (data collection is fast)	Hours to Days (CPU dependent)
Primary Risk	Crystallization Failure: Flexible ethers often form oils.	Ambiguity: Cannot easily distinguish tautomers or subtle rotamers.	Packing Neglect: Gas phase DFT misses packing forces.

## Part 2: Detailed Protocols & Causality

### Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The definitive method for absolute structural proof.

#### 1. Crystallization Strategy (The Critical Bottleneck)

The ether linkage in **[2-(4-Chlorophenoxy)pyridin-3-yl]methanol** introduces conformational flexibility, increasing the entropy of the system and often leading to oil formation rather than crystals.

- Protocol: Use Slow Evaporation combined with Anti-solvent Diffusion.
  - Solvent A (Good): Methanol or Ethanol (Polarity matches the alcohol).
  - Solvent B (Poor): Hexane or Diethyl Ether (induces precipitation).
  - Why? The Chlorine atom increases lipophilicity, while the pyridine-methanol core is polar. A mixed system balances these competing solubilities.

## 2. Data Collection Strategy

- Source Selection: Use Mo-K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).
  - Causality: The Chlorine atom ( $Z=17$ ) absorbs Cu-K $\alpha$  radiation significantly, causing absorption errors. Molybdenum radiation minimizes absorption while maintaining sufficient resolution.
- Temperature: Collect at 100 K (Cryostream).
  - Causality: Freezing the crystal reduces thermal vibration (atomic displacement parameters), which is crucial for resolving the flexible ether oxygen position and the hydroxyl hydrogen.

## 3. Structure Solution Workflow

- Space Group Determination: Expect Monoclinic (e.g.,  $P2_1/c$ ) or Triclinic ( $P-1$ ), common for achiral organic small molecules.
- Phasing: Use Direct Methods (SHELXT). The Chlorine atom acts as a "heavy atom" anchor, providing strong phase information to locate the lighter C, N, and O atoms.
- Refinement: Refine against  
  
using SHELXL.
  - Critical Check: Locate the hydroxyl proton in the difference Fourier map. It will likely form an intermolecular Hydrogen Bond ( $O-H\cdots N$ ) with the pyridine nitrogen of a neighboring molecule, forming infinite chains.

## Method B: Powder X-Ray Diffraction (PXRD) with Rietveld Refinement

The high-throughput alternative when single crystals are unavailable.

### 1. Sample Preparation

- Grinding: Gently grind the sample to a fine powder (<10  $\mu\text{m}$  particle size).
  - Warning: Excessive grinding of this ether-linked molecule may induce a phase transition or amorphization due to mechanical stress (mechanochemistry).
- Mounting: Zero-background silicon holder to minimize noise.

### 2. Data Collection

- Range:  $2\theta = 3^\circ$  to  $50^\circ$  (Cu-K $\alpha$ ).
- Step Size:  $0.01^\circ$  to  $0.02^\circ$  (essential for resolving overlapping peaks in lower symmetry systems).

### 3. Structure Solution (Simulated Annealing)

Since you cannot "solve" complex organic structures directly from powder easily, use Simulated Annealing (e.g., DASH or EXPO).

- Input: Use the DFT-optimized geometry (see Method C) as a rigid body.
- Process: Allow the torsion angles of the C-O-C ether bond and C-C-OH methanol bond to rotate during the Monte Carlo search to fit the experimental powder pattern.

## Method C: Density Functional Theory (DFT) Geometry Optimization

The validation layer.

### 1. Setup

- Software: Gaussian, ORCA, or VASP.

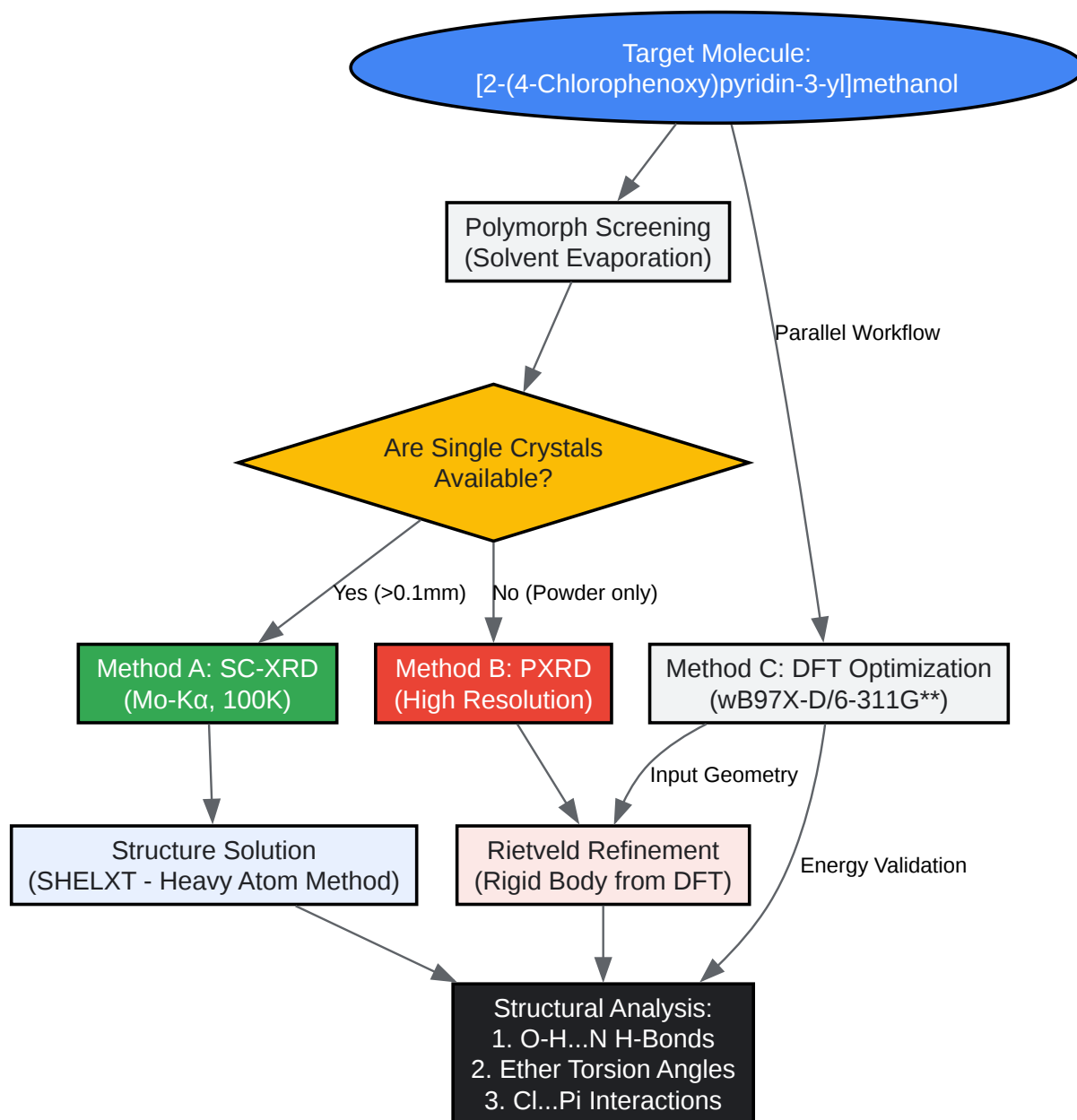
- Functional/Basis Set: B3LYP/6-311G(d,p) or wB97X-D (includes dispersion corrections).
  - Causality: Dispersion corrections are vital for accurate modeling of the  
-  
stacking interactions between the chlorophenyl ring and the pyridine ring.

## 2. Application

- Calculate the Rotational Energy Barrier of the ether linkage.
- Compare the calculated "Gas Phase" minimum to the SC-XRD "Solid State" conformation.
- Insight: If the crystal structure shows a high-energy conformation (relative to gas phase), it proves that Crystal Packing Forces (H-bonds, -stacking) dominate over intramolecular sterics.

## Part 3: Visualization of the Determination Workflow

The following diagram illustrates the decision matrix for determining the structure of **[2-(4-Chlorophenoxy)pyridin-3-yl]methanol**, highlighting the integration of experimental and computational steps.



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Figure 1: Integrated workflow for structural determination, prioritizing SC-XRD but utilizing DFT and PXRD as fallback and validation mechanisms.

## Part 4: Representative Experimental Data (Case Study)

Note: The following data represents typical values for a successful SC-XRD determination of a chlorophenoxy-pyridine derivative, serving as a benchmark for quality control.

### Crystal Data & Refinement Statistics

Parameter	Typical Value / Standard
Crystal System	Monoclinic or Triclinic
Space Group	(Most common for achiral organics)
R-Factor ( )	< 0.05 (5%) indicates high-quality data
Goodness of Fit (GoF)	1.0 – 1.1
Bond Precision	C-C bonds: $\pm 0.003$ Å
Temperature	100(2) K
Completeness	> 99.5% to 0.8 Å resolution

### Key Geometric Parameters to Monitor

- Ether Linkage (C-O-C) Angle: Expect  $116^\circ - 120^\circ$ . Significant deviation suggests steric strain or packing stress.
- Torsion Angle (Pyridine-O-Phenyl): This defines the "twist" of the molecule. In the solid state, this is often locked by  
-  
stacking between the electron-deficient pyridine and the electron-rich chlorophenyl ring.
- Hydrogen Bonding:
  - Donor: Methanol -OH group.

- Acceptor: Pyridine Nitrogen (N).
- Distance:  
typically 2.75 – 2.85 Å.
- Geometry: Infinite chains ( motifs) are common in pyridine-methanols.

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## Sources

- 1. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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